PF-03715455

描述

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

属性

IUPAC Name |

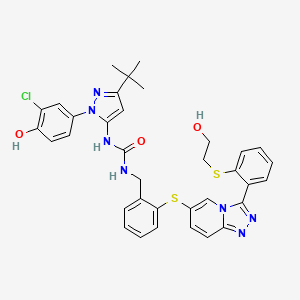

1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClN7O3S2/c1-35(2,3)30-19-32(43(41-30)23-12-14-27(45)26(36)18-23)38-34(46)37-20-22-8-4-6-10-28(22)48-24-13-15-31-39-40-33(42(31)21-24)25-9-5-7-11-29(25)47-17-16-44/h4-15,18-19,21,44-45H,16-17,20H2,1-3H3,(H2,37,38,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEXRDWWPSGZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2SC3=CN4C(=NN=C4C5=CC=CC=C5SCCO)C=C3)C6=CC(=C(C=C6)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClN7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147214 | |

| Record name | PF-03715455 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056164-52-3 | |

| Record name | PF-03715455 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056164523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03715455 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03715455 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-03715455 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TJ631J0KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-3758309, a Potent p21-Activated Kinase 4 (PAK4) Inhibitor

Note to the reader: The initial query requested information on PF-03715455. However, publicly available scientific literature indicates that this compound is a p38 MAP kinase inhibitor investigated for respiratory diseases with development being discontinued.[1][2] In contrast, PF-3758309 is a well-characterized, potent p21-activated kinase 4 (PAK4) inhibitor with a substantial body of research related to its anti-cancer properties, aligning with the technical depth of the query. This guide will, therefore, focus on the mechanism of action of PF-3758309.

Introduction

PF-3758309 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[3][4] Developed by Pfizer, it has demonstrated significant preclinical activity against a range of cancer cell lines and in in-vivo tumor models.[5][6] PAK4 is a serine/threonine kinase that is a key downstream effector of the Rho GTPase, Cdc42.[7][8] It is frequently overexpressed in various human cancers and plays a crucial role in regulating cell motility, proliferation, survival, and cytoskeletal organization.[3][8][9] The aberrant activation of PAK4 signaling is implicated in oncogenesis and metastasis, making it an attractive target for cancer therapy.[6][9] PF-3758309 was identified through high-throughput screening and structure-based drug design as a potent inhibitor of PAK4 and other PAK isoforms.[5]

Core Mechanism of Action

PF-3758309 exerts its therapeutic effects by directly binding to the ATP-binding pocket of PAK4, thereby preventing the phosphorylation of its downstream substrates. This inhibition of PAK4 kinase activity disrupts multiple oncogenic signaling pathways, leading to a cascade of anti-cancer effects, including the induction of apoptosis, inhibition of cell proliferation and anchorage-independent growth, and remodeling of the cytoskeleton.[4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for PF-3758309, demonstrating its potency and selectivity.

Table 1: Biochemical Potency of PF-3758309 against PAK Isoforms

| Target | Kd (nM) | Ki (nM) | IC50 (nM) |

| PAK4 | 2.7 | 18.7 | - |

| PAK1 | - | 13.7 | - |

| PAK5 | - | 18.1 | - |

| PAK6 | - | 17.1 | - |

| PAK2 | - | - | 190 |

| PAK3 | - | - | 99 |

Data sourced from MedChemExpress and Murray et al., 2010.[4][5]

Table 2: Cellular Activity of PF-3758309

| Assay | Cell Line | IC50 (nM) |

| Inhibition of GEF-H1 Phosphorylation | - | 1.3 |

| Anchorage-Independent Growth | HCT116 | 0.24 |

| Anchorage-Independent Growth (Average) | Panel of 20 tumor cell lines | 4.7 |

| Cellular Proliferation | A549 | 20 |

| Anchorage-Independent Growth | A549 | 27 |

Data sourced from Murray et al., 2010 and MedChemExpress.[4][5]

Table 3: In Vivo Efficacy of PF-3758309

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| HCT116 Xenograft | 7.5-30 mg/kg, p.o., twice daily | Statistically significant |

| A549 Xenograft | 7.5-30 mg/kg, p.o., twice daily | Statistically significant |

| Adult T-cell Leukemia (ATL) Xenograft | 12 mg/kg, daily | 87% |

Data sourced from MedChemExpress and Chung et al., 2019.[4][6]

Signaling Pathways Modulated by PF-3758309

PF-3758309, through its inhibition of PAK4, modulates several critical signaling pathways implicated in cancer progression.

Diagram 1: Simplified PAK4 Signaling Pathway and the Point of Inhibition by PF-3758309

Caption: PF-3758309 inhibits PAK4 activation by Cdc42.

Key downstream pathways affected by PAK4 inhibition include:

-

Cytoskeletal Dynamics and Cell Motility: PAK4 phosphorylates and activates LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a key actin-depolymerizing factor.[10][11] Inhibition of this pathway by PF-3758309 leads to cytoskeletal remodeling and a reduction in cell motility and invasion.[5] PAK4 also phosphorylates GEF-H1, a RhoA-specific guanine nucleotide exchange factor, and integrin β5, further impacting cell adhesion and migration.[5][8]

-

Cell Proliferation and Survival: PAK4 promotes cell cycle progression by upregulating cyclins D1 and E.[10][11] It also promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad and activating the PI3K/Akt and MEK/ERK pathways, which in turn can activate NF-κB.[10][11] PF-3758309-mediated inhibition of PAK4 can thus lead to cell cycle arrest and apoptosis.[5]

-

Gene Expression: PAK4 can phosphorylate and activate transcription factors such as β-catenin, leading to the expression of genes involved in proliferation and survival.[11]

Diagram 2: Downstream Effects of PAK4 Inhibition by PF-3758309

Caption: Inhibition of PAK4 by PF-3758309 affects multiple signaling pathways.

Experimental Protocols

The characterization of PF-3758309's mechanism of action involves a variety of biochemical and cell-based assays. Below are generalized protocols for key experiments.

1. Biochemical Kinase Assay (for determining Ki and IC50)

-

Objective: To measure the direct inhibitory effect of PF-3758309 on the enzymatic activity of purified PAK4.

-

Principle: A typical assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate is then quantified.

-

General Protocol:

-

Recombinant human PAK4 enzyme is incubated with varying concentrations of PF-3758309 in a kinase assay buffer.

-

A specific peptide substrate for PAK4 and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP (e.g., via filtration and washing).

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data are plotted as percent inhibition versus inhibitor concentration to determine the IC50. Ki values are calculated using the Cheng-Prusoff equation.

-

2. Cell-Based Phosphorylation Assay (e.g., Inhibition of GEF-H1 Phosphorylation)

-

Objective: To determine the potency of PF-3758309 in inhibiting PAK4 activity within a cellular context.

-

Principle: This assay measures the phosphorylation of a known downstream substrate of PAK4 (e.g., GEF-H1) in cells treated with the inhibitor.

-

General Protocol:

-

Cancer cells (e.g., HCT116) are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of PF-3758309 for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

The levels of phosphorylated GEF-H1 (pGEF-H1) and total GEF-H1 are measured using a specific immunoassay, such as an ELISA or Western blotting with phospho-specific antibodies.

-

The ratio of pGEF-H1 to total GEF-H1 is calculated for each inhibitor concentration.

-

IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

-

Diagram 3: Experimental Workflow for Cellular Phosphorylation Assay

Caption: Workflow for assessing intracellular target inhibition.

3. Anchorage-Independent Growth Assay (Soft Agar Assay)

-

Objective: To assess the effect of PF-3758309 on the transformed phenotype of cancer cells.

-

Principle: Cancer cells, unlike normal cells, can grow and form colonies in a semi-solid medium (soft agar), a hallmark of tumorigenicity.

-

General Protocol:

-

A base layer of agar mixed with cell culture medium is allowed to solidify in multi-well plates.

-

A top layer of agar containing a suspension of cancer cells (e.g., HCT116) and varying concentrations of PF-3758309 is added.

-

The plates are incubated for an extended period (e.g., 2-3 weeks) to allow for colony formation.

-

Colonies are stained (e.g., with crystal violet) and counted either manually or using an automated colony counter.

-

The number of colonies in treated wells is compared to untreated controls to determine the IC50 for inhibition of anchorage-independent growth.

-

Conclusion

PF-3758309 is a potent and selective inhibitor of PAK4 that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action is centered on the direct inhibition of PAK4 kinase activity, leading to the disruption of key signaling pathways that control cell proliferation, survival, and motility. The comprehensive characterization of its biochemical and cellular effects provides a strong rationale for the continued investigation of PAK4 inhibitors as a therapeutic strategy in oncology.

References

- 1. PF 3715455 - AdisInsight [adisinsight.springer.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. PAK4 - Wikipedia [en.wikipedia.org]

- 9. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 10. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PF-03715455: A p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), an enzyme that plays a critical role in the cellular response to stress and inflammation. Developed as an inhaled therapeutic agent, this compound showed promise in preclinical models for the treatment of chronic obstructive pulmonary disease (COPD) by targeting the underlying inflammatory processes. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. Despite its promising preclinical profile, the clinical development of this compound for COPD was discontinued. This document serves as a valuable resource for researchers in the fields of kinase inhibitors, anti-inflammatory drug discovery, and respiratory diseases.

Introduction to p38 MAP Kinase and its Role in Inflammation

The p38 MAP kinase signaling pathway is a crucial mediator of cellular responses to a wide array of external stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as environmental stresses such as oxidative stress and UV radiation.[1][2][3] Activation of the p38 MAPK pathway leads to a cascade of downstream signaling events, culminating in the phosphorylation of various protein kinases and transcription factors.[2][4] This, in turn, regulates the production of pro-inflammatory cytokines and other mediators, making the p38 MAPK pathway a key player in the inflammatory response.[1][3] Consequently, inhibition of p38 MAPK has been a major focus for the development of novel anti-inflammatory therapies for a range of diseases, including chronic inflammatory conditions.[5]

This compound: Mechanism of Action and Preclinical Profile

This compound is a potent, small-molecule inhibitor that targets the p38 MAP kinase. It exhibits selectivity for the p38α and p38β isoforms, which are the primary isoforms involved in the inflammatory cascade.[6][7] By binding to the ATP-binding pocket of the p38 enzyme, this compound prevents its activation and subsequent phosphorylation of downstream targets, thereby effectively blocking the inflammatory signaling cascade.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

| Parameter | Value | Assay/Model | Reference |

| IC50 (p38α) | 0.88 nM | Biochemical Assay | [6][7] |

| IC50 (p38β) | 23 nM | Biochemical Assay | [6][7] |

| IC50 (LPS-induced TNFα production) | 1.7 nM | Human Whole Blood | [6] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Reference |

| Volume of Distribution (Vss) | 0.19 L/kg | Rat | [6] |

| Half-life (T1/2) | 1 hour | Rat | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Model | Dose | Effect | Reference |

| Dog Segmental LPS Challenge | 1 mg (inhaled) | 48% inhibition of neutrophilia | [9] |

| Mouse Tobacco Smoke Exposure | 100 ug/kg (intranasal) | 67% inhibition of BAL neutrophilia | [10] |

| IL-1 induced IL-8 production in human PBMC (in the presence of cigarette smoke condensate) | Not specified | Maintained high efficacy (81% inhibition) | [9] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory signaling cascade. External stimuli activate a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, resulting in the production of inflammatory mediators.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for determining the in vitro potency of a p38 MAPK inhibitor like this compound.

Caption: A generalized workflow for an in vitro p38 MAP kinase inhibition assay.

Detailed Experimental Protocols

In Vitro p38α MAP Kinase Inhibition Assay

This protocol is a representative method for determining the IC50 value of an inhibitor against p38α MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate: Activating Transcription Factor 2 (ATF2)

-

Adenosine triphosphate (ATP)

-

This compound (or other test compound)

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. A typical starting concentration range for screening is 10 µM to 0.1 nM.

-

In a 96-well plate, add 5 µL of the serially diluted this compound, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of diluted p38α MAPK enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the ATF-2 substrate and ATP to each well.

-

Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring luminescence to quantify ADP production).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

LPS-Induced TNFα Production in Human Whole Blood

This ex vivo assay assesses the ability of an inhibitor to suppress cytokine production in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood from healthy volunteers

-

Lipopolysaccharide (LPS)

-

This compound (or other test compound)

-

RPMI 1640 medium

-

96-well culture plates

-

TNFα ELISA kit

Procedure:

-

Prepare dilutions of this compound in RPMI 1640 medium.

-

In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control.

-

Add 160 µL of fresh human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Add 20 µL of LPS solution (final concentration of 100 ng/mL) to each well to stimulate TNFα production.

-

Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of TNFα in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of TNFα production.[6]

In Vivo Mouse Model of Tobacco Smoke-Induced Lung Inflammation

This in vivo model evaluates the efficacy of an anti-inflammatory agent in a setting that mimics key features of COPD.[10]

Animals:

-

Male BALB/c mice (or other appropriate strain)

Materials:

-

Tobacco smoke exposure system

-

This compound (formulated for intranasal administration)

-

Saline (vehicle control)

-

Reagents for bronchoalveolar lavage (BAL) and cell counting

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Expose mice to tobacco smoke (e.g., from research-grade cigarettes) for a specified duration (e.g., 11 consecutive days). A control group is exposed to room air.

-

One hour prior to each tobacco smoke exposure, administer this compound (e.g., 100 µg/kg) or vehicle control via intranasal instillation.

-

At the end of the exposure period (e.g., on day 12), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

-

Determine the total number of inflammatory cells (e.g., neutrophils, macrophages) in the BAL fluid using a hemocytometer or an automated cell counter.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts.

-

Compare the number of inflammatory cells, particularly neutrophils, in the BAL fluid of the this compound-treated group to the vehicle-treated, tobacco smoke-exposed group to determine the percentage of inhibition.[10]

Clinical Development and Discontinuation

This compound entered clinical trials for the treatment of COPD and asthma. However, the development was ultimately discontinued.[11][12] A Phase 2 clinical trial evaluating this compound in patients with moderate to severe COPD was terminated.[11][13] While the specific reasons for discontinuation are not always publicly detailed, challenges in the clinical development of p38 MAPK inhibitors have included off-target effects and a lack of robust efficacy in some patient populations.[14]

Conclusion

This compound is a well-characterized, potent inhibitor of p38 MAP kinase with demonstrated preclinical efficacy in models of inflammatory lung disease. The data and protocols presented in this guide provide a valuable technical resource for researchers working on p38 MAPK inhibitors and the development of novel anti-inflammatory therapies. Although the clinical development of this compound was halted, the knowledge gained from its investigation contributes to the broader understanding of the therapeutic potential and challenges associated with targeting the p38 MAPK pathway.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. PF 3715455 - AdisInsight [adisinsight.springer.com]

- 13. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

PF-03715455 for COPD Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent, inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK) that was investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1] The rationale for its development stemmed from the established role of the p38 MAPK signaling pathway in the inflammatory processes that drive COPD pathogenesis.[2][3] This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and the clinical development program of this compound for COPD research.

Core Mechanism of Action: Targeting the p38 MAPK Pathway

This compound exhibits its anti-inflammatory effects by selectively inhibiting p38 MAPK, with a particular selectivity for the p38α isoform over the p38β isoform.[1] The p38 MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are central to the chronic inflammation observed in COPD.[2][4] By inhibiting p38 MAPK, this compound was designed to reduce the downstream production of these inflammatory mediators, thereby mitigating airway inflammation and potentially alleviating COPD symptoms and exacerbations.[2]

Signaling Pathway Diagram

Caption: p38 MAPK Signaling Pathway in COPD and the inhibitory action of this compound.

Preclinical and In Vitro Data

A summary of the key quantitative findings from preclinical and in vitro studies of this compound is presented in the tables below.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) | Source |

| p38α MAPK | Enzyme Assay | 0.88 | [1] |

| p38β MAPK | Enzyme Assay | 23 | [1] |

| LPS-induced TNFα production | Human Whole Blood | 1.7 | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Endpoint | Dose | Inhibition (%) | Source |

| Dog Segmental LPS Challenge | Neutrophilia | 1mg (inhaled dry powder) | 48 |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Unit | Source |

| Volume of Distribution (Vss) | 0.19 | L/kg | [1] |

| Half-life (T1/2) | 1 | hour | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on the published literature, the following are generalized methodologies likely employed in the evaluation of this compound.

LPS-Induced TNFα Production in Human Whole Blood

This assay is a standard method to assess the anti-inflammatory activity of a compound in a physiologically relevant ex vivo setting.

Objective: To determine the potency of this compound in inhibiting the production of TNF-α induced by lipopolysaccharide (LPS) in human whole blood.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

-

LPS Stimulation: Lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli) is added to the blood samples to a final concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL).

-

Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow for cytokine production.

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

TNF-α Quantification: The concentration of TNF-α in the plasma is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the LPS-induced TNF-α production, is calculated from the dose-response curve.

Dog Segmental LPS Challenge Model

This in vivo model is used to evaluate the topical anti-inflammatory effects of inhaled compounds in the lungs.

Objective: To assess the ability of inhaled this compound to inhibit LPS-induced airway neutrophilia in dogs.

Methodology:

-

Animal Acclimatization: Healthy beagle dogs are acclimatized to the laboratory conditions.

-

Compound Administration: A dry powder formulation of this compound (e.g., 1mg) or placebo is administered via inhalation.

-

LPS Challenge: At a specified time post-dose, the dogs are anesthetized, and a bronchoscope is used to instill a solution of LPS into a specific lung segment. A saline control is typically instilled into a contralateral segment.

-

Bronchoalveolar Lavage (BAL): After a set period (e.g., 6-24 hours) following the LPS challenge, a bronchoalveolar lavage is performed on both the LPS- and saline-challenged segments to collect lung cells and fluid.

-

Cell Analysis: The total number of cells and the differential cell counts (particularly neutrophils) in the BAL fluid are determined.

-

Data Analysis: The percentage inhibition of neutrophilia in the this compound-treated group is calculated by comparing the neutrophil counts in the LPS-challenged segment to those in the placebo-treated group.

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for evaluating this compound.

Clinical Development and Discontinuation

This compound progressed to clinical trials for the treatment of COPD. A Phase II, randomized, double-blind, placebo-controlled, 2-way crossover study (NCT02366637) was initiated to evaluate the efficacy, safety, and tolerability of this compound administered twice daily by inhalation for 4 weeks in subjects with moderate to severe COPD.[5] The study also included a sputum substudy to assess the effect of the drug on inflammatory cells and protein levels in the sputum.[5]

However, the development of this compound for COPD was discontinued.[6] A Phase II trial for asthma was also terminated.[6] While the specific reasons for the discontinuation have not been detailed in publicly available documents, it is not uncommon for drug candidates to be terminated during clinical development due to a variety of factors, including lack of efficacy, unfavorable safety profile, or strategic business decisions.

Conclusion

This compound is a potent and selective inhaled p38 MAPK inhibitor that demonstrated promising anti-inflammatory activity in preclinical models of COPD. Its mechanism of action, targeting a key inflammatory pathway in the disease, provided a strong rationale for its clinical investigation. Despite its early promise, the clinical development of this compound for COPD was ultimately discontinued. The available data underscores the challenges of translating preclinical findings into clinical efficacy for complex inflammatory diseases like COPD. Further research into the nuances of p38 MAPK inhibition and the development of novel anti-inflammatory strategies remains a critical area of focus in the pursuit of more effective COPD therapies.

References

An In-depth Technical Guide on PF-03715455 and its Role in Asthma Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03715455 is a potent, inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in the inflammatory cascade of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Developed by Pfizer, this small molecule therapeutic showed promise in preclinical and early clinical development due to its targeted anti-inflammatory action. Despite its development for asthma being discontinued for business reasons, the available data provides valuable insights into the potential of inhaled p38 MAPK inhibitors as a therapeutic strategy for airway inflammation. This technical guide consolidates the publicly available quantitative data, experimental methodologies, and underlying signaling pathways related to this compound, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a small molecule designed for inhalation, targeting the p38 MAPK pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a significant role in the pathogenesis of asthma by driving airway inflammation. By inhibiting p38 MAPK, this compound was developed with the aim of reducing the inflammatory response in the airways, thereby alleviating asthma symptoms and exacerbations. The compound progressed to Phase II clinical trials for asthma before its development was halted.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including allergens, pathogens, and oxidative stress, all of which are relevant to asthma exacerbations. Activation of this pathway leads to the phosphorylation and activation of downstream targets, ultimately resulting in the increased expression of inflammatory genes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing insights into its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 (nM) | Cell Type/System | Reference |

| p38α MAPK | 0.88 | Enzymatic Assay | [1] |

| p38β MAPK | 23 | Enzymatic Assay | [1] |

| LPS-induced TNFα production | 1.7 | Human Whole Blood | [1] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Volume of Distribution (Vss) | Half-life (T1/2) | Reference |

| Rat | Intravenous | 0.19 L/kg | 1 hour | [1] |

Table 3: Preclinical Efficacy of this compound

| Animal Model | Compound Dose & Route | Endpoint | Result | Reference |

| Mouse Model of COPD (Tobacco Smoke-Induced) | 100 µg/kg, Intranasal | Neutrophil count in Bronchoalveolar Lavage (BAL) fluid | 67% inhibition | |

| Dog Segmental LPS Challenge | 1 mg, Inhaled Dry Powder | Neutrophilia in BAL fluid | 48% inhibition | [2] |

Table 4: Human Clinical Data of this compound

| Study Population | Compound Dose & Route | Endpoint | Result | Reference |

| Healthy Volunteers (LPS Challenge) | 20 mg, Inhaled | Sputum Neutrophil Percentage | 8.0% reduction | [3] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments relevant to the evaluation of p38 MAPK inhibitors like this compound.

In Vitro p38 MAPK Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against p38 MAPK.

Materials:

-

Recombinant active p38 MAPKα enzyme

-

p38 MAPK substrate (e.g., recombinant ATF2)

-

This compound

-

Kinase assay buffer

-

ATP

-

96-well assay plates

-

Detection reagent (e.g., anti-phospho-ATF2 antibody)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add a fixed concentration of p38 MAPKα enzyme to the wells of a 96-well plate.

-

Add the diluted this compound or vehicle control to the wells and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.

-

Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based format with a specific antibody against the phosphorylated substrate.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Ovalbumin-Induced Allergic Asthma Mouse Model

This in vivo model is a standard for studying the pathophysiology of allergic asthma and for evaluating the efficacy of anti-inflammatory compounds.

Procedure:

-

Sensitization: Sensitize mice (e.g., BALB/c strain) on day 0 and day 14 with an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum).

-

Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal or aerosolized solution of OVA.

-

Treatment: Administer this compound via the desired route (e.g., intranasal or inhalation) at a specified time before each OVA challenge.

-

Assessment of Airway Hyperresponsiveness (AHR): 24 to 48 hours after the final OVA challenge, measure AHR in response to a bronchoconstrictor agent like methacholine using techniques such as whole-body plethysmography or a forced oscillation technique.

-

Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

-

Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA or other immunoassays.

-

Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and structural changes.

Lipopolysaccharide (LPS)-Induced Neutrophil Recruitment in Rats

This model is used to study acute, neutrophil-dominant airway inflammation, which is relevant to certain phenotypes of severe asthma and COPD exacerbations.

Procedure:

-

Administer this compound or vehicle control to rats via the desired route (e.g., intratracheal or inhalation).

-

After a specified pre-treatment time, challenge the animals with an intratracheal or aerosolized administration of lipopolysaccharide (LPS).

-

At a predetermined time point after LPS challenge (e.g., 4-6 hours), perform a BAL.

-

Perform total and differential cell counts on the BAL fluid to determine the number of neutrophils.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1/GROα) in the BAL fluid.

Discussion and Future Perspectives

The available data on this compound demonstrate its high potency as a p38 MAPK inhibitor with anti-inflammatory effects in both preclinical models and in a human challenge study. The inhibition of neutrophilic inflammation in a tobacco smoke-induced COPD model and in an LPS challenge model suggests its potential utility in inflammatory conditions characterized by a significant neutrophilic component.

A critical gap in the publicly available data is the lack of specific efficacy results for this compound in a classic allergic asthma model. While the inhibition of p38 MAPK is expected to impact eosinophilic inflammation, which is a hallmark of many forms of asthma, quantitative data to support this for this compound is not readily accessible. Furthermore, no efficacy data from the terminated Phase II clinical trial in asthma (NCT02219048) has been published, which would have provided invaluable insights into its therapeutic potential in a patient population.

Despite the discontinuation of its development, the study of this compound and other inhaled p38 MAPK inhibitors remains a promising area of research for asthma and other inflammatory airway diseases. The targeted delivery to the lungs via inhalation offers the potential for a favorable therapeutic index by maximizing local efficacy while minimizing systemic side effects that have been a concern with oral p38 MAPK inhibitors.

Future research in this area could focus on:

-

Investigating the efficacy of selective p38 MAPK inhibitors in well-defined asthma endotypes, including both eosinophilic and non-eosinophilic asthma.

-

Exploring the potential for combination therapies, for example, with corticosteroids or bronchodilators.

-

Developing biomarkers to identify patients most likely to respond to p38 MAPK inhibition.

References

PF-03715455: A Technical Overview of a Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-03715455, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound was investigated as an inhaled therapy for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Although its clinical development was discontinued for business reasons and not due to safety or efficacy concerns, the compound remains a significant tool for research into the p38 MAPK signaling pathway and its role in inflammatory diseases.

Chemical Structure and Properties

This compound is a synthetic organic small molecule with the following key identifiers:

-

IUPAC Name: 1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-(2-((3-(2-((2-hydroxyethyl)thio)phenyl)-[1][3][4]triazolo[4,3-a]pyridin-6-yl)thio)benzyl)urea

-

Molecular Formula: C₃₅H₃₄ClN₇O₃S₂

-

Molecular Weight: 700.27 g/mol

Mechanism of Action

This compound is a potent inhibitor of p38 MAPK, a key enzyme in the cellular response to stress and inflammation.[1] The p38 MAPK signaling cascade is activated by various extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as environmental stresses. Activation of p38 MAPK leads to the downstream phosphorylation of various transcription factors and other kinases, ultimately resulting in the production of inflammatory mediators. By inhibiting p38 MAPK, this compound blocks this inflammatory cascade.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

| In Vitro Potency | |

| Target | IC₅₀ (nM) |

| p38α | 0.88 |

| p38β | 23 |

| LPS-induced TNFα production (human whole blood) | 1.7 |

Data sourced from MedchemExpress.[1]

| Preclinical Pharmacokinetics (Rat) | |

| Parameter | Value |

| Volume of distribution at steady state (Vss) | 0.19 L/kg |

| Half-life (T₁/₂) | 1 hour |

Data sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for the characterization of a p38 MAPK inhibitor like this compound.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize p38 MAPK inhibitors like this compound. Note that these are generalized methods and may not reflect the exact protocols used to generate the data for this specific compound.

In Vitro p38α Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the p38α kinase.

Materials:

-

Recombinant human p38α (active)

-

Biotinylated ATF2 substrate peptide

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT)

-

ATP

-

This compound stock solution in DMSO

-

384-well assay plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α enzyme and biotinylated ATF2 substrate to their final concentrations in kinase assay buffer.

-

Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control). b. Add 10 µL of the diluted p38α enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding 10 µL of a solution containing the ATF2 substrate and ATP. e. Incubate the plate for 60 minutes at 30°C.

-

Detection: a. Stop the kinase reaction and detect the amount of ADP produced using a suitable detection kit according to the manufacturer's instructions. b. Read the luminescence on a plate reader.

-

Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Human Whole Blood Assay for TNFα Inhibition

Objective: To determine the potency of this compound in inhibiting the production of TNFα in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood from healthy volunteers

-

Lipopolysaccharide (LPS)

-

This compound stock solution in DMSO

-

RPMI 1640 medium

-

96-well culture plates

-

TNFα ELISA kit

-

CO₂ incubator

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Setup: a. In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well. b. Add 180 µL of human whole blood to each well and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulation: a. Prepare a solution of LPS in RPMI 1640 medium. b. Add 20 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. c. Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection and Analysis: a. Centrifuge the plates to pellet the blood cells. b. Collect the plasma supernatant. c. Measure the concentration of TNFα in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percent inhibition of TNFα production for each concentration of this compound compared to the LPS-stimulated vehicle control. b. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulated for intravenous injection

-

Syringes and needles

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: a. Acclimatize the rats to the laboratory conditions. b. Administer a single intravenous bolus dose of this compound via the tail vein.

-

Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Place the blood samples into tubes containing an anticoagulant and centrifuge to obtain plasma.

-

Sample Analysis: a. Store the plasma samples at -80°C until analysis. b. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: a. Plot the plasma concentration of this compound versus time. b. Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data to determine parameters such as:

- Area under the plasma concentration-time curve (AUC)

- Clearance (CL)

- Volume of distribution at steady state (Vss)

- Terminal half-life (T₁/₂)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. PF-3715455 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Early Diagnosis and Treatment of COPD and Asthma - A Randomized, Controlled Trial [pubmed.ncbi.nlm.nih.gov]

PF-03715455: A Technical Whitepaper on a Phenylpyrazole-Class p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), belonging to the phenylpyrazole class of compounds. Developed by Pfizer, it was investigated as an inhaled therapy for chronic obstructive pulmonary disease (COPD) and asthma. This document provides an in-depth technical guide on this compound, detailing its mechanism of action, preclinical data, experimental protocols, and the signaling pathway it targets.

Core Compound Profile

This compound is a synthetic organic molecule designed for inhaled administration.[1] Its chemical structure is characterized by a central phenylpyrazole scaffold. The compound was optimized for high potency, selectivity, and a pharmacokinetic profile suitable for respiratory delivery, aiming to maximize local efficacy in the lungs while minimizing systemic exposure.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of p38 MAPK, with selectivity for the α and β isoforms.[2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. In respiratory diseases like COPD, various stress stimuli, including oxidative stress from cigarette smoke and inflammatory cytokines, activate this pathway, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8). By inhibiting p38α, this compound blocks the downstream signaling cascade responsible for the synthesis of these key inflammatory mediators.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Reference |

| p38α MAPK | Enzyme Assay | 0.88 | [2] |

| p38β MAPK | Enzyme Assay | 23 | [2] |

| TNFα Production | LPS-stimulated Human Whole Blood | 1.7 | [2] |

| IL-8 Production | IL-1β-stimulated Human PBMC | - | [3] |

Table 2: In Vivo Efficacy

| Model | Species | Endpoint | Result | Reference |

| Segmental LPS Challenge | Dog | Inhibition of Neutrophilia | 48% inhibition with 1mg inhaled dose | [3] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Volume of Distribution (Vss) | 0.19 L/kg | - | [2] |

| Half-life (T1/2) | 1 hour | - | [2] |

Table 4: Clinical Trial Information

| Trial Identifier | Phase | Status | Indication | Reference |

| NCT01226693 | Phase I | Terminated | Healthy Volunteers | |

| NCT02366637 | Phase II | Terminated | COPD | [4] |

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

Caption: p38 MAPK signaling cascade and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

p38 MAPK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against p38 MAPK isoforms.

-

Reagents and Materials:

-

Recombinant human p38α and p38β enzymes

-

ATP

-

Suitable peptide substrate (e.g., ATF2)

-

Kinase assay buffer

-

This compound (or other test compounds)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Add a defined amount of p38α or p38β enzyme to each well of a 384-well plate.

-

Add the diluted this compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection system like the ADP-Glo™ assay, following the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

LPS-Induced TNF-α Release in Human Whole Blood

This protocol describes a method to assess the inhibitory effect of compounds on cytokine release in a more physiologically relevant ex vivo system.

-

Reagents and Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds)

-

RPMI 1640 medium

-

96-well culture plates

-

TNF-α ELISA kit

-

-

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the diluted whole blood to the wells containing the compound and pre-incubate for a specified time (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.

-

Stimulate cytokine release by adding LPS to each well to a final concentration of 100 ng/mL.

-

Incubate the plates for 4-6 hours at 37°C.

-

Centrifuge the plates to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

-

Dog Segmental LPS Challenge Model

This in vivo protocol is used to evaluate the anti-inflammatory effects of inhaled compounds in a large animal model.

-

Animal Model:

-

Purpose-bred Beagle dogs

-

-

Procedure:

-

Anesthetize the dogs.

-

Perform a baseline bronchoalveolar lavage (BAL) on a specific lung segment.

-

Administer a dry powder formulation of this compound via inhalation.

-

After a defined period, instill a solution of LPS into a different lung segment using a bronchoscope.

-

At a specified time point post-LPS challenge (e.g., 6-24 hours), perform a BAL on the LPS-challenged segment.

-

Process the BAL fluid to determine the total and differential cell counts, with a focus on neutrophil influx.

-

Compare the neutrophil counts in the BAL fluid from this compound-treated animals to those from vehicle-treated control animals to determine the percent inhibition of neutrophilia.

-

Experimental Workflow Diagram

The following diagram outlines a typical preclinical workflow for evaluating a novel inhaled anti-inflammatory compound like this compound.

Caption: Preclinical drug discovery workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective phenylpyrazole-class inhibitor of p38 MAPK. Preclinical studies demonstrated its ability to effectively suppress the production of key pro-inflammatory cytokines implicated in the pathophysiology of COPD. Despite promising preclinical data, the clinical development of this compound for COPD and asthma was discontinued. The information presented in this technical guide provides a comprehensive overview for researchers and scientists interested in the p38 MAPK pathway and the development of inhaled anti-inflammatory therapeutics.

References

In Vitro Profile of PF-03715455: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the in vitro characteristics of PF-03715455, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK).

This compound has been investigated as a potential therapeutic agent for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its mechanism of action centers on the inhibition of p38 MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its activity against different p38 isoforms and its effect on inflammatory mediator release.

| Target Enzyme | IC50 (nM) | Reference(s) |

| p38α MAPK | 0.88 | [3] |

| p38β MAPK | 23 | [3] |

Table 1: Enzyme Inhibitory Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against the α and β isoforms of the p38 MAP kinase.

| Cellular Assay | Stimulus | Measured Cytokine | IC50 (nM) | Reference(s) |

| Human Whole Blood | Lipopolysaccharide (LPS) | TNFα | 1.7 | [3] |

Table 2: Cellular Inhibitory Activity of this compound. This table shows the IC50 value for the inhibition of TNFα production in a human whole blood assay stimulated with LPS.

Core Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling pathway. This pathway is a crucial transducer of inflammatory signals, leading to the expression of various cytokines.

Figure 1: p38 MAPK Signaling Pathway. This diagram illustrates the cascade leading to the production of pro-inflammatory cytokines and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the protocols for key experiments used to characterize this compound.

p38α and p38β Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPK isoforms.

-

Enzyme and Substrate: Recombinant human p38α or p38β and a suitable substrate (e.g., ATF-2) are used.

-

Assay Buffer: A typical kinase buffer would consist of Tris-HCl, MgCl2, DTT, and BSA.

-

Procedure:

-

The kinase is pre-incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods such as ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of ³²P-ATP.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

LPS-Induced TNFα Release in Human Whole Blood

This cellular assay assesses the ability of this compound to inhibit the production of a key pro-inflammatory cytokine in a physiologically relevant matrix.

-

Materials: Freshly drawn human whole blood collected in heparinized tubes.

-

Stimulant: Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli).

-

Procedure:

-

Whole blood is pre-incubated with a range of concentrations of this compound.

-

LPS is added to the blood to stimulate TNFα production.

-

The samples are incubated for a specified time (e.g., 4-6 hours) at 37°C.

-

Following incubation, plasma is separated by centrifugation.

-

The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.

-

-

Data Analysis: The inhibition of TNFα production by this compound is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Experimental Workflow Visualization

The general workflow for the in vitro characterization of a kinase inhibitor like this compound follows a logical progression from initial screening to more complex cellular assays.

Figure 2: In Vitro Characterization Workflow. This diagram outlines the typical experimental steps involved in evaluating the in vitro pharmacological profile of a kinase inhibitor.

References

Preclinical Profile of PF-03715455: An Inhaled p38 MAPK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (MAPK14) that was investigated as a potential inhaled therapy for chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Developed by Pfizer, this compound showed promise in preclinical models by targeting the inflammatory cascade central to these respiratory diseases.[1][3] Despite its potent anti-inflammatory effects, the clinical development of this compound was discontinued.[1] This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by inhibiting p38 MAPK, a key serine/threonine kinase in the MAPK signaling pathway.[1][2] This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, leading to a cascade of downstream signaling events that regulate the production of pro-inflammatory mediators.[4] By inhibiting p38 MAPK, this compound effectively suppresses the production of multiple inflammatory cytokines implicated in the pathophysiology of COPD and asthma, such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3]

Data Presentation

In Vitro Activity of this compound

| Target/Assay | Cell Type/System | IC50 (nM) | Notes |

| p38α (MAPK14) | Biochemical Assay | 0.88 | Demonstrates high potency for the primary target. |

| p38β (MAPK11) | Biochemical Assay | 23 | Shows selectivity for p38α over p38β. |

| LPS-induced TNFα production | Human Whole Blood | 1.7 | Potent inhibition of a key inflammatory cytokine. |

In Vitro Efficacy in the Presence of Oxidative Stress

| Compound | Condition | Maximal Efficacy (% Inhibition of IL-8) | Fold-Decrease in Potency |

| This compound | Standard | 92% | - |

| This compound | + Cigarette Smoke Condensate (CSC) | 81% | 1.9-fold |

| Fluticasone Propionate | Standard | 73% | - |

| Fluticasone Propionate | + Cigarette Smoke Condensate (CSC) | 39% | 3.1-fold |

In Vivo Efficacy of this compound

| Animal Model | Challenge | Dose | Outcome |

| Dog | Segmental LPS Challenge | 1 mg (inhaled dry powder) | 48% inhibition of segmental LPS-induced neutrophilia.[3] |

Experimental Protocols

While detailed, step-by-step protocols for the specific preclinical studies on this compound are not publicly available, the following methodologies are based on the descriptions provided in the literature and general knowledge of these experimental models.

In Vitro p38 Kinase Inhibition Assay (General Protocol)

This type of assay is designed to measure the direct inhibitory effect of a compound on the activity of the p38 MAPK enzyme.

-

Reagents and Materials: Recombinant human p38α and p38β enzymes, a substrate peptide (e.g., ATF2), ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The p38 kinase is incubated with varying concentrations of this compound in the presence of the substrate and ATP.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

-

Inhibition of Cytokine Production in Human Peripheral Blood Monocytes (PBMCs)

This assay assesses the ability of this compound to suppress the production of inflammatory cytokines in a cellular context.

-

Cell Culture: Human PBMCs are isolated from whole blood and cultured in appropriate media.

-

Stimulation and Treatment:

-

The cells are pre-incubated with various concentrations of this compound.

-

To mimic the oxidative stress environment in COPD, some cells are co-incubated with cigarette smoke condensate (CSC).

-

Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS) or interleukin-1 (IL-1).

-

-

Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected, and the concentration of cytokines (e.g., IL-8, TNFα) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the cytokine levels in treated versus untreated, stimulated cells.

Canine Segmental Lipopolysaccharide (LPS) Challenge Model

This in vivo model is used to evaluate the anti-inflammatory effects of inhaled compounds in the lungs.

-

Animal Model: Beagle dogs are commonly used for this model.

-

Procedure:

-

A baseline bronchoalveolar lavage (BAL) is performed to collect fluid and cells from a lung segment.

-

A solution of LPS is instilled into a specific lung segment via a bronchoscope to induce localized inflammation.

-

This compound is administered as an inhaled dry powder prior to or after the LPS challenge.

-

At various time points post-challenge, BAL is performed on the challenged segment.

-

-

Analysis: The collected BAL fluid is analyzed for total and differential cell counts (particularly neutrophils) and levels of inflammatory mediators. The efficacy of this compound is determined by the reduction in inflammatory cell influx and cytokine levels compared to a placebo-treated group.

Mandatory Visualization

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Caption: Generalized workflow for the in vivo canine segmental LPS challenge model.

Conclusion

The preclinical data for this compound demonstrate its high potency and selectivity as an inhibitor of p38α MAPK. It effectively suppressed the production of key pro-inflammatory cytokines in vitro, even in the presence of oxidative stress, a condition where corticosteroid efficacy is diminished.[3] Furthermore, in vivo studies confirmed its anti-inflammatory activity in a relevant animal model of lung inflammation.[3] While the clinical development of this compound was halted, the preclinical data provide valuable insights into the therapeutic potential of targeting the p38 MAPK pathway for inflammatory respiratory diseases. The information compiled in this guide serves as a technical resource for researchers and professionals in the field of drug development.

References

Target Validation of PF-03715455: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α/MAPK14), investigated as an inhaled therapeutic for Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] This document provides a comprehensive overview of the target validation for this compound, detailing its mechanism of action, preclinical data, and the relevant signaling pathways. The clinical development of this compound was ultimately terminated at Phase II.[2] This guide consolidates the available scientific information to provide a technical resource for researchers in the field of kinase inhibitors and respiratory diseases.

Introduction to the Target: p38 MAPKα

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[3][4] Of the four isoforms (α, β, γ, and δ), p38α is predominantly expressed in immune and inflammatory cells, including alveolar macrophages, as well as in airway epithelial and smooth muscle cells.[3] In the context of COPD, stimuli such as cigarette smoke, pollutants, and pathogens lead to the activation of the p38 MAPK pathway, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[5][6][7][8] This sustained inflammatory response contributes to the pathogenesis of COPD.[5][6][7][8] Therefore, inhibiting p38α presents a rational therapeutic strategy to mitigate the chronic inflammation characteristic of COPD.

Mechanism of Action of this compound

This compound is a highly potent, small-molecule inhibitor that targets the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream substrates. This inhibition effectively suppresses the production and release of key pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound.

Table 1: In Vitro Enzymatic Potency

| Target | IC50 (nM) |

| p38α MAPK | 0.88 |

| p38β MAPK | 23 |

Data sourced from MedchemExpress.[9]

Table 2: Cellular Anti-inflammatory Activity

| Assay | Cell Type | Stimulant | Measured Cytokine | IC50 (nM) |

| Cytokine Release | Human Whole Blood | LPS | TNFα | 1.7 |

Data sourced from MedchemExpress.[9]

Table 3: Preclinical In Vivo Efficacy

| Animal Model | Challenge | Treatment | Effect |

| Dog | Segmental LPS | 1mg inhaled dry powder this compound | 48% inhibition of neutrophilia |

Data sourced from ERS Publications.[4]

Signaling Pathway

The p38α MAPK signaling cascade is a key driver of inflammation in COPD. The following diagram illustrates the pathway and the point of intervention for this compound.

Experimental Protocols

Detailed, specific protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections describe the general methodologies for the key assays used in the development and validation of p38 MAPK inhibitors.

p38α Kinase Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of p38α.

Objective: To determine the IC50 value of this compound against recombinant human p38α.

General Protocol:

-

Reagents and Materials: Recombinant human p38α enzyme, a suitable substrate (e.g., ATF2), ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A dilution series of this compound is prepared. b. The p38α enzyme is incubated with the substrate and varying concentrations of this compound in the assay buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

LPS-Induced TNFα Release in Human Whole Blood

This cellular assay assesses the ability of a compound to inhibit the production of a key pro-inflammatory cytokine in a physiologically relevant ex vivo system.

Objective: To determine the IC50 of this compound for the inhibition of TNFα production in human whole blood.

General Protocol:

-

Reagents and Materials: Freshly drawn human whole blood, lipopolysaccharide (LPS), cell culture medium, and a TNFα ELISA kit.

-

Procedure: a. Whole blood is treated with a dilution series of this compound. b. The blood is then stimulated with LPS to induce an inflammatory response. c. The samples are incubated for a specified time at 37°C. d. Plasma is separated by centrifugation. e. The concentration of TNFα in the plasma is quantified using an ELISA.

-

Data Analysis: The percentage of TNFα inhibition at each compound concentration is calculated relative to the LPS-stimulated control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.

The following diagram outlines the general workflow for these key validation experiments.

Clinical Development and Termination

Conclusion

The target of this compound, p38α MAPK, is a well-validated node in the inflammatory signaling cascade that drives the pathology of COPD. Preclinical data demonstrated that this compound is a potent inhibitor of p38α with significant anti-inflammatory effects in cellular and in vivo models. Despite this strong preclinical rationale, the clinical development of this compound was terminated. This case serves as an important example for drug development professionals, highlighting the complexities of demonstrating clinical efficacy for targeted anti-inflammatory therapies in chronic respiratory diseases. Further research into patient stratification and combination therapies may be necessary to successfully target the p38 MAPK pathway in COPD.

References

- 1. Pfizer ends COVID-19 trial with 95% efficacy | Financial Post [financialpost.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. dovepress.com [dovepress.com]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. medchemexpress.com [medchemexpress.com]

PF-03715455 and the p38 MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03715455 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that plays a central role in cellular responses to stress and inflammation. This technical guide provides an in-depth overview of the p38 MAPK signaling pathway and the mechanism by which this compound exerts its inhibitory effects. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While investigated for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), the clinical development of this compound was discontinued. This guide serves as a scientific resource on the compound and its target pathway.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade involved in the regulation of inflammatory responses.[1] It is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses, and pathogens.[1][2] The activation of this pathway leads to the production of pro-inflammatory cytokines and other mediators, making it a key target for anti-inflammatory drug development.[1]